molecular formula C15H15ClN2O4S2 B2482593 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide CAS No. 946215-28-7

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2482593
CAS No.: 946215-28-7
M. Wt: 386.87
InChI Key: NKMDXSBFUOPTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group, a chlorinated benzene ring, and an isothiazolidine moiety, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isothiazolidine ring. One common method involves the reaction of stearic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form a thiadiazole intermediate. This intermediate is then chlorinated using chloroacetyl chloride to produce the desired isothiazolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium cyanide can yield cyanophenyl derivatives .

Mechanism of Action

The mechanism by which 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, while the isothiazolidine moiety may interact with cellular components to disrupt normal function . These interactions can lead to antimicrobial and anticancer effects by interfering with essential biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide apart is its combination of a sulfonamide group with an isothiazolidine moiety, which imparts unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c16-12-4-1-7-15(10-12)24(21,22)17-13-5-2-6-14(11-13)18-8-3-9-23(18,19)20/h1-2,4-7,10-11,17H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMDXSBFUOPTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.